4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile
Übersicht
Beschreibung
“4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile”, also known as DIMDI, is a compound with the molecular formula C16H10N2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 . This indicates the presence of a benzonitrile group attached to an isoindoline moiety.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.27 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is utilized as an intermediate in the synthesis of various complex compounds. For instance, Ju Xiu-lia (2015) describes its use in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Pharmaceutical Applications
- The compound has been identified in the synthesis of selective androgen receptor modulators, which show potential for various therapeutic applications including muscle anabolic activity, as indicated by Nique et al. (2012) (Nique et al., 2012).
- It's also involved in the development of HCV inhibitors with a novel mechanism of action, which could significantly impact antiviral therapy as found by Xin-bei Jiang et al. (2020) (Xin-bei Jiang et al., 2020).
Material Science and Chemistry Research
- Pradip K. Bera et al. (2021) discuss its role in the synthesis of new thiazole–pyridine anchored ligands with potential antitumor activity against U937 cancer cells (Pradip K. Bera et al., 2021).
- It is used in the synthesis of platinum group metal complexes, as investigated by Gloria Sairem et al. (2012), which has implications in catalysis and materials science (Gloria Sairem et al., 2012).
Eigenschaften
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKQBGKIYWXTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.